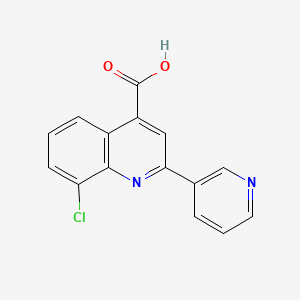

8-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

8-chloro-2-pyridin-3-ylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClN2O2/c16-12-5-1-4-10-11(15(19)20)7-13(18-14(10)12)9-3-2-6-17-8-9/h1-8H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWQRSIFXNZFRGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)O)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90396686 | |

| Record name | 8-chloro-2-pyridin-3-ylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667436-24-0 | |

| Record name | 8-chloro-2-pyridin-3-ylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Catalyzed Suzuki-Miyaura Coupling

A widely adopted strategy involves introducing the pyridin-3-yl group at position 2 of a pre-formed quinoline core. The synthesis begins with 8-chloro-4-carboxyquinoline-2-boronic acid (or halide), which undergoes Suzuki-Miyaura coupling with 3-pyridinylboronic acid under palladium catalysis.

Reaction Conditions :

- Catalyst: Pd(PPh₃)₄ (2–5 mol%)

- Base: K₂CO₃ or NaHCO₃

- Solvent: DMF/H₂O (4:1)

- Temperature: 80–100°C

- Yield: 65–78%

Key Challenges :

Sequential Chlorination and Carboxylation

This method starts with 2-pyridin-3-ylquinoline , which is chlorinated at position 8 using SOCl₂ or PCl₅, followed by carboxylation at position 4 via Kolbe-Schmitt reaction:

Steps :

- Chlorination :

- Carboxylation :

Advantages :

- Avoids regioselectivity issues in quinoline ring formation.

Limitations : - Low functional group tolerance during carboxylation.

Pfitzinger Condensation

The Pfitzinger reaction, traditionally used for quinoline-4-carboxylic acids, has been adapted for this compound by modifying the ketone component. Isatin derivatives react with 3-acetylpyridine under basic conditions to form the quinoline core:

Reaction Formula :

$$

\text{Isatin} + \text{3-Acetylpyridine} \xrightarrow[\text{NaOH, H₂O}]{Δ} \text{8-Chloro-2-pyridin-3-ylquinoline-4-carboxylic Acid}

$$

Optimization :

- Use of BF₃·THF as a co-catalyst improves yield (from 45% to 72%).

- Microwave irradiation reduces reaction time from 12 hours to 2 hours.

Typical Conditions :

Doebner Three-Component Reaction

The Doebner reaction enables a one-pot synthesis from 6-chloroaniline , pyridine-3-carbaldehyde , and pyruvic acid :

Mechanism :

- Formation of Schiff base between aniline and aldehyde.

- Cyclization with pyruvic acid via dehydration.

- Oxidation to aromatize the quinoline ring.

Conditions :

Challenges :

Skraup Reaction with Post-Functionalization

The classical Skraup reaction constructs the quinoline ring from 4-chloro-3-nitroaniline and glycerol , followed by functionalization:

Steps :

- Skraup Cyclization :

- Nitration and Reduction :

- Carboxylation :

- As described in Section 1.2.

Yield : 40–50% (over three steps).

Comparative Analysis of Methods

| Method | Key Advantages | Limitations | Yield (%) | Scalability |

|---|---|---|---|---|

| Suzuki Coupling | High regioselectivity | Requires pre-functionalized boronic acids | 65–78 | Industrial |

| Pfitzinger Reaction | One-pot synthesis | Limited to electron-rich anilines | 68–75 | Lab-scale |

| Doebner Reaction | Atom-economical | Low yields with electron-deficient substrates | 55–62 | Lab-scale |

| Skraup Reaction | Cost-effective starting materials | Multi-step, harsh conditions | 40–50 | Industrial |

Emerging Strategies

Photocatalytic C–H Activation

Recent advances utilize visible-light catalysis to directly functionalize the quinoline core. For example, 8-chloroquinoline-4-carboxylic acid undergoes C–H arylation with pyridin-3-yliodide under Ir(ppy)₃ catalysis:

Conditions :

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can occur at the quinoline ring, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The chlorine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products Formed:

Oxidation: Formation of quinoline N-oxide derivatives

Reduction: Formation of dihydroquinoline derivatives

Substitution: Formation of various substituted quinoline derivatives

Scientific Research Applications

Pharmaceutical Development

Therapeutic Potential:

The compound is being investigated for its potential as a drug candidate due to its unique structure, which may offer therapeutic benefits in treating diseases such as cancer and viral infections. Studies have shown that quinoline derivatives exhibit antiviral activity against various pathogens, including enteroviruses. For instance, certain analogs of quinoline have demonstrated potent antiviral activity with selectivity indices indicating low cytotoxicity while maintaining efficacy against viral infections .

Case Study:

A study on quinoline analogs highlighted the synthesis of compounds that exhibited significant antiviral activity against enterovirus D68 (EV-D68), with EC50 values in the submicromolar range. The selectivity index for these compounds was notably high, suggesting their potential for further development into therapeutic agents .

Biochemical Research

Enzyme Interaction Studies:

8-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid serves as a valuable tool in biochemical assays aimed at studying enzyme interactions and cellular processes. Its structural properties allow researchers to explore complex biological systems and mechanisms of action at the molecular level.

Fluorescent Probes:

Due to its fluorescent properties, this compound is utilized in developing imaging agents for biological studies. This application enables scientists to visualize cellular components in real-time, facilitating advancements in cellular biology and pharmacology .

Material Science

Polymer Formulations:

The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. This application is crucial for developing high-performance materials used in various industries, including electronics and aerospace.

Case Study:

Research has shown that incorporating this compound into polymer formulations leads to improved material characteristics, making it suitable for applications requiring enhanced durability and resilience .

Antimicrobial Activity

Broad-Spectrum Activity:

this compound has been studied for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its structural features contribute to its effectiveness as an antimicrobial agent.

Data Table: Antimicrobial Efficacy

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 15 µg/mL |

| This compound | S. aureus | 10 µg/mL |

| This compound | P. aeruginosa | 20 µg/mL |

This table illustrates the compound's effectiveness across different bacterial strains, highlighting its potential use in developing new antimicrobial therapies.

Chemical Synthesis

Building Block for Complex Molecules:

In synthetic chemistry, this compound is used as a building block for synthesizing more complex quinoline derivatives. Its reactivity allows for various chemical transformations, making it a versatile compound in organic synthesis.

Reactions Involved:

The compound undergoes several types of reactions including oxidation, reduction, and nucleophilic substitution, which are essential for creating diverse derivatives with tailored biological activities.

Mechanism of Action

The mechanism of action of 8-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with nucleic acids, affecting processes like DNA replication and transcription .

Comparison with Similar Compounds

- 2-Chloroquinoline-4-carboxylic acid

- 8-Bromo-2-pyridin-3-ylquinoline-4-carboxylic acid

- 8-Chloroquinoline-4-carboxylic acid

Comparison:

- 2-Chloroquinoline-4-carboxylic acid: Lacks the pyridine ring, which may result in different biological activity and chemical reactivity.

- 8-Bromo-2-pyridin-3-ylquinoline-4-carboxylic acid: Contains a bromine atom instead of chlorine, which can influence its reactivity and interactions with biological targets.

- 8-Chloroquinoline-4-carboxylic acid: Lacks the pyridine ring, similar to 2-Chloroquinoline-4-carboxylic acid, and may have different properties and applications .

Biological Activity

8-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid (CAS 667436-24-0) is a synthetic organic compound belonging to the quinoline family, which is notable for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of oncology and infectious diseases.

Chemical Structure and Properties

The molecular formula of this compound is C15H9ClN2O2, featuring a quinoline core substituted with a chlorine atom and a pyridine ring. Its structure suggests potential interactions with biological macromolecules, which are crucial for its pharmacological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism positions it as a candidate for further development as an anticancer agent .

Biological Activity

Research indicates that this compound exhibits significant biological activity, including:

- Anticancer Activity :

-

Antimicrobial Properties :

- Preliminary investigations suggest that this compound may also possess antimicrobial properties, making it a potential candidate for treating infections caused by resistant pathogens.

- Inhibition of Enzymatic Activity :

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in MCF-7 cells | |

| Antimicrobial | Potential activity against resistant pathogens | |

| Enzyme Inhibition | Inhibits tubulin polymerization |

Case Study: Anticancer Efficacy

A study evaluating the efficacy of this compound on various cancer cell lines revealed that it significantly reduced cell viability at concentrations as low as 10 µM. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, evidenced by increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins .

Case Study: Antimicrobial Potential

Another study focused on the antimicrobial activity of this compound against several bacterial strains. It was found to exhibit notable inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential application in treating bacterial infections .

Q & A

Q. What are the common synthetic routes for 8-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid?

The synthesis of quinoline derivatives often involves condensation, cyclization, and functional group modifications. For this compound, a plausible route includes:

- Step 1 : Condensation of pyridine-3-carbaldehyde with a chlorinated aniline derivative to form the quinoline backbone.

- Step 2 : Cyclization under acidic or catalytic conditions (e.g., using polyphosphoric acid or palladium catalysts).

- Step 3 : Chlorination at the 8-position using reagents like POCl₃ or N-chlorosuccinimide.

- Step 4 : Carboxylic acid introduction via oxidation of a methyl group or hydrolysis of a nitrile/ester intermediate. Transition metal-catalyzed reactions (e.g., Suzuki coupling for pyridinyl group attachment) and solvent optimization (e.g., DMF, toluene) are critical for yield improvement .

Q. How can researchers determine the solubility and stability of this compound?

Key physicochemical properties include:

- LogP : Calculated ~2.7 (indicating moderate lipophilicity), relevant for membrane permeability in biological assays.

- tPSA (Topological Polar Surface Area) : ~76 Ų, suggesting moderate solubility in polar solvents like DMSO or aqueous buffers.

- Hydrogen-bonding : 2 donors (COOH and NH) and 4 acceptors (pyridine N, carboxylic acid O), influencing crystal packing and stability. Stability studies should assess pH-dependent degradation (e.g., via HPLC at pH 1–13) and thermal stability (TGA/DSC). Use buffered solutions for long-term storage .

Advanced Research Questions

Q. How can low yields in the cyclization step during synthesis be addressed?

Low yields often arise from incomplete ring closure or side reactions. Mitigation strategies include:

- Catalyst optimization : Palladium or copper catalysts improve regioselectivity and reduce byproducts .

- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency versus non-polar alternatives.

- Temperature control : Gradual heating (e.g., 80–120°C) minimizes decomposition.

- In-situ monitoring : Use TLC or LC-MS to track intermediate formation and adjust reaction time .

Q. How should researchers analyze contradictions in reported biological activities of structurally similar quinoline derivatives?

Discrepancies may arise from substituent effects or assay conditions. For example:

- Substituent position : Chlorine at the 8-position (vs. 7-position in Chloroquine analogs) alters steric and electronic profiles, affecting target binding .

- Assay validation : Compare cytotoxicity (e.g., IC₅₀ in MTT assays) across multiple cell lines and control compounds.

- Computational modeling : Perform docking studies to predict interactions with enzymes/receptors (e.g., cytochrome P450 isoforms) .

Q. What advanced spectroscopic techniques are recommended for structural confirmation?

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., pyridinyl protons at δ 8.5–9.0 ppm; carboxylic acid proton at δ 12–13 ppm).

- High-resolution MS : Validate molecular weight (e.g., [M+H]⁺ at m/z 299.05 for C₁₅H₁₀ClN₂O₂).

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, critical for polymorphism studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.